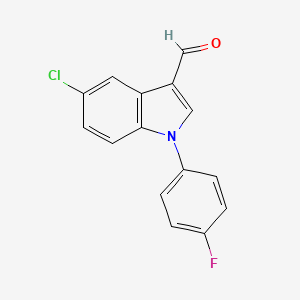
5-Chloro-1-(4-fluorophenyl)indol-3-carbaldehyde
Cat. No. B8408700
M. Wt: 273.69 g/mol
InChI Key: MFOHWMWXJGXUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05789404
Procedure details


Phosphorus oxychloride (12.5 g, 0.081 mol) was added to N,N-dimethylformamide (29.5 g, 0.19 mol) at 0°-5° C. After stirring for 10 minutes a solution of 5-chloro-1-(4-fluorophenyl)indole (20 g, 0.081 mol) in N,N-dimethylformamide (50 mL) was added at 0°-5° C. The reaction mixture was stirred for 0.5 h and subsequently poured into ice. The resulting mixture was made alkaline with concentrated NaOH and after stirring for 1 h at room temperature the mixture was extracted with diethyl ether (2×250 mL). The combined organic phases were dried (Na2SO4),the solvents evaporated and the remaining oil was purified by column chromatography (eluted with ethyl acetate/heptane 1:1) affording pure title compound 20.1 g (90%) which crystalized from heptane: mp 152°-154° C.; 1H NMR (CDCl3) δ 7.20-7.35 (m, 4 H), 7.50 (dd, 2 H), 7.85 (s, 1 H), 8.35 (s, 1 H), 10.05 (s, 1 H). Anal. (C15H9NO) C, H, N.





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[N:12]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)[CH:11]=[CH:10]2.[OH-].[Na+].CN(C)[CH:27]=[O:28]>>[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[N:12]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)[CH:11]=[C:10]2[CH:27]=[O:28] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
29.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=CN(C2=CC1)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at 0°-5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
subsequently poured into ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for 1 h at room temperature the mixture
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (2×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining oil was purified by column chromatography (eluted with ethyl acetate/heptane 1:1)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.1 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
